Epacadostat
Overview
Description
It is a potent and selective inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a crucial role in the immune system by degrading tryptophan into kynurenine . By inhibiting IDO1, epacadostat aims to enhance the body’s immune response against tumors.
Mechanism of Action
Target of Action
Epacadostat primarily targets indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a rate-limiting enzyme in the metabolism of the essential amino acid tryptophan . It is overexpressed in human cancer cells and suppresses effector T cell function and promotes regulatory T cells (Tregs) .
Mode of Action
This compound inhibits IDO1 by competitively blocking it . The inhibition of IDO1 leads to an increase in tryptophan and a reversal of immunosuppression by increasing the proliferation of T cells, suppression of regulatory T cells (Tregs), and activation of mTOR which suppresses autophagy .
Biochemical Pathways
The inhibition of IDO1 by this compound affects the tryptophan-kynurenine pathway . By inhibiting IDO1 and decreasing kynurenine in tumor cells, this compound increases and restores the proliferation and activation of various immune cells, including dendritic cells (DCs), NK cells, and T-lymphocytes, as well as interferon (IFN) production, and a reduction in tumor-associated regulatory T cells (Tregs) .
Result of Action
This compound has shown antitumor activity in some models . It has been used in trials studying the treatment of HL, Melanoma, Glioblastoma, Mucosal Melanoma, and Ovarian Carcinoma, among others . The effectiveness of this compound in clinical trials has been mixed .
Action Environment
The effectiveness of this compound can be influenced by environmental factors . For example, the non-enzymatic apo-form of IDO1 is still active as a transducing protein, capable of promoting an immunoregulatory phenotype in dendritic cells (DCs) as well as a pro-tumorigenic behavior in murine melanoma . Moreover, this compound can induce a tolerogenic phenotype in plasmacytoid DCs, overcoming the catalytic inhibition of IDO1 . This suggests that the tumor microenvironment can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Epacadostat interacts with IDO1, an enzyme that catalyzes the conversion of the essential amino acid tryptophan into immunoactive metabolites, called kynurenines . By inhibiting IDO1, this compound can affect the balance of these metabolites within the tumor microenvironment .
Cellular Effects
This compound has been shown to influence cell function by altering the balance of tryptophan and kynurenines. This can impact cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can promote a pro-tumorigenic behavior in certain types of cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to IDO1 and inhibiting its enzymatic activity . This can lead to changes in gene expression and the activation or inhibition of certain enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound has been shown to stabilize the non-enzymatic form of IDO1, which can contribute to its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan degradation . It interacts with IDO1, which is a key enzyme in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epacadostat is synthesized through a multi-step chemical process. The key steps involve the formation of the oxadiazole ring and the introduction of the bromofluorophenyl group. The synthetic route typically includes:
- Formation of the oxadiazole ring.
- Introduction of the bromofluorophenyl group.
- Final coupling reactions to form the complete molecule .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Use of high-yield reactions to minimize waste.
- Implementation of robust purification techniques to ensure product purity.
- Development of scalable processes to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: Epacadostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Epacadostat has a wide range of scientific research applications, including:
Cancer Research: this compound is primarily investigated for its potential in cancer immunotherapy.
Immunology: By inhibiting IDO1, this compound helps in restoring the immune system’s ability to recognize and attack tumor cells.
Pharmacology: this compound is used to study the pharmacokinetics and pharmacodynamics of IDO1 inhibitors.
Biochemistry: Researchers use this compound to understand the biochemical pathways involving tryptophan metabolism and its role in immune regulation.
Comparison with Similar Compounds
Epacadostat is compared with other IDO1 inhibitors and similar compounds:
NLG919: Another IDO1 inhibitor with a similar mechanism of action but different chemical structure.
Indoximod: An IDO pathway inhibitor that works by modulating the immune response rather than directly inhibiting IDO1.
Navoximod: A potent IDO1 inhibitor with a different pharmacokinetic profile compared to this compound
Uniqueness of this compound: this compound is unique due to its high selectivity for IDO1 and its ability to be combined effectively with other immunotherapy agents, enhancing their antitumor effects .
Properties
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKMWOJEPMPVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318248 | |
Record name | Epacadostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204669-58-8, 1204669-37-3 | |
Record name | Epacadostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204669-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epacadostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204669588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epacadostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11717 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epacadostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5-Oxadiazole-3-carboximidamide, 4-[[2-[(aminosulfonyl)amino]ethyl]amino]-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-, [C(Z)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1204669-37-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPACADOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71596A9R13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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